8-Hydroxy-7-methoxycoumarin
Overview
Description
8-Hydroxy-7-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in various plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused to an α-pyrone ring, with hydroxyl and methoxy groups at positions 8 and 7, respectively .
Mechanism of Action
Target of Action
8-Hydroxy-7-methoxycoumarin is a phenylpropanoid isolated from the calyxes of Physalis alkekengi L. var. franchetii (Mast.) Makino Coumarins, in general, are known to interact with various enzymes and receptors in the body, influencing multiple biochemical processes .
Mode of Action
Coumarins are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
This compound, like other coumarins, originates from the phenylpropanoid pathway . This pathway is involved in the production of a wide range of secondary metabolites in plants, contributing to defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and potentially hormonal regulation
Result of Action
Coumarins are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antineoplastic, antioxidant, and immunomodulatory effects . The specific effects of this compound at the molecular and cellular levels remain to be investigated.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of coumarins
Biochemical Analysis
Cellular Effects
Related compounds such as 4-Hydroxy-7-Methoxycoumarin have been shown to inhibit inflammation in LPS-activated RAW264.7 macrophages by suppressing NF-κB and MAPK activation .
Molecular Mechanism
It is known that coumarins can influence the degree of inhibition of NO production, and the substituents on carbon 6 and 7 of the B-ring structure had little effect on the inhibition of NO production .
Dosage Effects in Animal Models
It has been shown to have anticancer, immunomodulatory and chemical diversity properties in animal experiments .
Metabolic Pathways
8-Hydroxy-7-methoxycoumarin is involved in the phenylpropanoid pathway, a major metabolic pathway in plants
Transport and Distribution
It is known that coumarins are ubiquitously found in higher plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-methoxycoumarin can be achieved through several methods. One common approach involves the condensation of 7-hydroxy-4-methylcoumarin with appropriate reagents to introduce the methoxy group at position 7 and the hydroxyl group at position 8. This can be done using reagents such as methanol and sodium methoxide under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-7-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group at position 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes and as a precursor for other biologically active compounds.
Comparison with Similar Compounds
7-Hydroxycoumarin: Lacks the methoxy group at position 7.
8-Methoxycoumarin: Lacks the hydroxyl group at position 8.
Fraxin: A coumarin glucoside with a similar structure but with a glucoside moiety.
Uniqueness: 8-Hydroxy-7-methoxycoumarin is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential therapeutic applications compared to its analogs .
Properties
IUPAC Name |
8-hydroxy-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-4-2-6-3-5-8(11)14-10(6)9(7)12/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGCGZUAVODHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173142 | |
Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19492-03-6 | |
Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19492-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019492036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAPHNETIN 7-METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H43B8D33LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173 - 174 °C | |
Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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